molecular formula C16H17NO2S B12508789 N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12508789
M. Wt: 287.4 g/mol
InChI Key: QHYXANXZQORSNK-UHFFFAOYSA-N
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Description

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-ethylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2-ethylphenyl and 4-methylbenzenesulfonamide groups provides distinct properties that differentiate it from other sulfonamides.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3

InChI Key

QHYXANXZQORSNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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